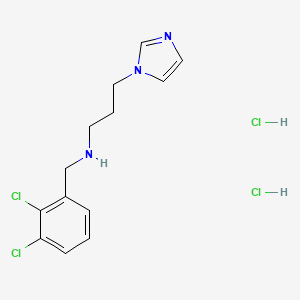
1-(2-adamantyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-(4-methylphenyl)piperazine, also known as MDA-19, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Mississippi and has since been the subject of numerous scientific studies.
作用機序
1-(2-adamantyl)-4-(4-methylphenyl)piperazine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-(2-adamantyl)-4-(4-methylphenyl)piperazine a promising candidate for the treatment of inflammatory and autoimmune diseases. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system, but its effects on this receptor are less well understood.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting the survival of neurons. It has also been shown to reduce the proliferation of cancer cells in vitro and in animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it is a selective CB2 agonist, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it has relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research on 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential as a treatment for inflammatory and autoimmune diseases, as it has been shown to have anti-inflammatory effects in various animal models. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine, as well as its potential interactions with other drugs.
合成法
The synthesis of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of adamantane with 4-methylbenzyl chloride to form 1-(2-adamantyl)-4-methylbenzene. This intermediate is then reacted with piperazine in the presence of a palladium catalyst to form 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine in animal models.
特性
IUPAC Name |
1-(2-adamantyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h2-5,16-19,21H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDMWKNUYRICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414093 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)

![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)